molecular formula C9H12BrNO B2834766 1-(3-Bromophenyl)-2-methoxyethan-1-amine CAS No. 1270367-91-3

1-(3-Bromophenyl)-2-methoxyethan-1-amine

Cat. No.: B2834766
CAS No.: 1270367-91-3
M. Wt: 230.105
InChI Key: OXIKOZKITYOZAS-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Amino Ethers and Amines in Organic Synthesis

Aryl-substituted amino ethers and the broader class of aryloxyamines are prominent structural motifs in medicinal and pharmaceutical chemistry. researchgate.net Their prevalence in drug discovery underscores the importance of developing practical and efficient synthetic methodologies for their preparation. These compounds are integral to a wide range of biologically active molecules, where the combination of an aromatic ring, an ether linkage, and an amino group contributes to the desired pharmacological profile. The synthesis of such motifs often involves challenging C-O bond formations, with significant research dedicated to metal-catalyzed cross-coupling reactions to access these valuable structures. researchgate.net Furthermore, related α,α-diaryl amino acids, which share the core feature of an amino group attached to an aryl-bearing carbon, are recognized as important targets in chemical synthesis due to their applications in peptide design. nih.gov

Overview of Primary Amines as Key Synthetic Intermediates and Functional Motifs

Primary amines are fundamental building blocks in organic chemistry, prized for their versatility in forming crucial carbon-nitrogen bonds. enamine.netamerigoscientific.com As a functional group, the primary amine contains a nitrogen atom bonded to two hydrogen atoms and a single organic substituent. fiveable.me This structure allows amines to act as potent nucleophiles and bases, enabling their participation in a vast array of chemical transformations. molport.com

Their significance is highlighted by their widespread application in the synthesis of pharmaceuticals, agrochemicals, polymers, and dyes. amerigoscientific.com Key reactions involving primary amines include:

Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides, the foundational linkage in peptides and proteins. fiveable.memolport.com

Alkylation and Arylation: Serving as nucleophiles to form secondary and tertiary amines. enamine.net

Reductive Amination: Condensation with aldehydes or ketones to form imines, which are then reduced to generate new amines. enamine.netfiveable.me

The indispensability of primary amines has driven the development of numerous synthetic methods, such as the reduction of nitriles and amides, and the Gabriel synthesis, ensuring their accessibility for complex molecule construction. fiveable.me

Contextualization of 1-(3-Bromophenyl)-2-methoxyethan-1-amine within Contemporary Organic Chemistry Research

The specific compound, this compound, embodies the convergence of the functional groups discussed above. It is a primary amine featuring a benzylic carbon that is also substituted with a methoxyethyl group. This unique combination positions it as a highly versatile, yet under-explored, building block in contemporary organic synthesis.

The key structural features of this molecule offer multiple avenues for chemical modification:

The primary amine group is a nucleophilic center ready for acylation, alkylation, or participation in reductive amination protocols. enamine.netfiveable.me

The 3-bromophenyl group serves as a critical synthetic handle. The bromine atom can be readily transformed through a variety of powerful transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. researchgate.net This allows for the introduction of diverse aryl, alkyl, or other functional groups at this position. The bromo-aryl motif is a cornerstone of synthetic strategies for building complex heterocyclic and polycyclic systems. ekb.egresearchgate.net

The methoxyethyl side chain influences the molecule's physical properties, such as solubility and lipophilicity, and can engage in intramolecular interactions that may direct the stereochemical outcome of reactions at the adjacent chiral center.

While extensive literature on this exact molecule is not prominent, its constituent parts are well-established components of molecules with significant biological and material science applications. For instance, bromophenol derivatives are studied for their antioxidant and anticancer activities, and the bromine atom is often a key installation point for derivatization. nih.govmdpi.com Similarly, alkoxyamine compounds containing bromophenyl groups have been developed as initiators for specialized polymerization techniques. nih.gov

The strategic placement of these three functional groups makes this compound a promising scaffold for the synthesis of compound libraries in drug discovery and a valuable intermediate for constructing complex molecular targets.

Below are the key chemical properties of the compound. uni.lu

Table of Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-bromophenyl)-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-12-6-9(11)7-3-2-4-8(10)5-7/h2-5,9H,6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXIKOZKITYOZAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC(=CC=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1270367-91-3
Record name 1-(3-bromophenyl)-2-methoxyethan-1-amine
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Mechanistic Investigations and Reaction Kinetics

Elucidation of Reaction Mechanisms in Carbon-Nitrogen Bond Formation

Understanding the precise sequence of elementary steps in a catalytic reaction is fundamental to its optimization and broader application. For palladium-catalyzed C-N bond formation, extensive mechanistic studies have illuminated a generally accepted pathway, highlighting the roles of various intermediates and the factors influencing catalyst stability. nih.gov

The widely accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle centered on a palladium complex that shuttles between Pd(0) and Pd(II) oxidation states. nih.gov The cycle is generally understood to proceed through three key elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. snnu.edu.cncatalysis.blog

Amine Coordination and Deprotonation : Following oxidative addition, the amine reactant coordinates to the arylpalladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium amido complex. catalysis.blognih.gov Mechanistic studies have revealed that this process can occur through different pathways depending on the reaction conditions and the nature of the base. nih.govnih.gov

Reductive Elimination : This is the final, product-forming step. The aryl and amido groups on the palladium center couple, forming the desired C-N bond and releasing the arylamine product. catalysis.blog This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov The rate of reductive elimination is also influenced by the steric and electronic properties of the ligands, with bulkier ligands often accelerating this step. uwindsor.ca

The specific nature of the catalytic cycle can be influenced by the choice of ligands. While monodentate phosphine (B1218219) ligands are common, chelating ligands can also be used, in which case the reaction proceeds from L₂Pd complexes without the formation of monophosphine intermediates. wikipedia.org

The catalytic cycle is defined by a series of transient aryl-metal intermediates. The first key intermediate is the arylpalladium(II) complex formed immediately after the oxidative addition of the aryl halide to the Pd(0) catalyst. nih.govnumberanalytics.com This species is central to the cycle, as it is the platform upon which the amine is incorporated.

The longevity and efficiency of a catalyst are limited by deactivation pathways. In palladium-catalyzed aminations, several mechanisms of catalyst decomposition have been identified. One common pathway is the aggregation of the palladium catalyst into inactive palladium black, which removes the active, soluble species from the catalytic cycle. nih.gov

Another significant deactivation route involves the degradation of the supporting phosphine ligands. For instance, studies have revealed pathways involving the cleavage of the P-C bonds within the ligand backbone, which can alter the catalyst's activity and selectivity. uwindsor.ca Furthermore, in reactions using immobilized or heterogeneous catalysts, the leaching of soluble palladium species from the solid support can lead to a gradual loss of activity and contamination of the product. nih.gov In some cases, the product itself can act as an inhibitor by coordinating to the palladium center, thereby slowing the reaction rate. acs.org

Kinetic Studies of Relevant Reaction Pathways

The kinetics of the Buchwald-Hartwig amination can be complex and highly sensitive to the specific combination of substrates, ligands, base, and solvent. uwindsor.canih.gov Consequently, no single rate law applies to all systems. Kinetic experiments have revealed a range of behaviors, often pointing to different rate-limiting steps under different conditions.

For example, some studies have found the reaction to be first order in the aryl halide, zero order in the amine, and positive order in the base, which supports oxidative addition being the rate-determining step. nih.govacs.org Conversely, under other conditions, particularly with Pd(BINAP)₂ as the catalyst, the reaction was found to be zero order in aryl halide, amine, and base, but first order in the catalyst. This suggests that the kinetic behavior is dictated solely by the rate of ligand dissociation from the catalyst complex. uwindsor.caacs.org Other investigations have reported positive order dependence on both the aryl bromide and the amine, with zero-order dependence on the base, after an initial induction period. nih.gov

The rate-limiting step can also shift depending on the nature of the aryl electrophile. For aryl triflates, which form cationic intermediates, the deprotonation of the palladium-amine complex can become rate-limiting. For neutral aryl bromides, the formation of a palladium-alkoxide complex may be the slowest step. uwindsor.ca

Summary of Observed Kinetic Orders in Buchwald-Hartwig Amination
Catalyst SystemOrder in Aryl HalideOrder in AmineOrder in BaseProposed Rate-Limiting StepReference
Pd[P(t-Bu)₃]₂ / NaOC(Me)₃10PositiveOxidative Addition nih.govacs.org
Pd(BINAP)₂000Ligand Dissociation uwindsor.caacs.org
Pd₂(dba)₃ / BINAPPositivePositive0Oxidative Addition to Amine-Pd Complex nih.govacs.org
[Pd(P-O-P)(Ar)]⁺ (Aryl Triflates)N/AVariableVariableDeprotonation of Pd-Amine Complex nih.govcapes.gov.br

The rate of C-N cross-coupling is profoundly influenced by the steric and electronic properties of the substituents on both the aryl halide and the amine. These effects can alter the rates of the individual steps in the catalytic cycle.

Effects of Substituents on the Aryl Halide: The electronic nature of substituents on the aromatic ring primarily affects the oxidative addition step. Electron-withdrawing groups tend to increase the reaction rate. acs.orgnih.gov These groups make the carbon atom of the C-X bond more electrophilic, facilitating the insertion of the electron-rich Pd(0) catalyst and lowering the activation energy barrier for this often rate-limiting step. acs.org

Influence of Substituent Effects on Reaction Rates
ReactantSubstituent TypeEffect on Reaction RateAffected Catalytic StepReference
Aryl HalideElectron-Withdrawing GroupIncreases RateOxidative Addition acs.orgnih.gov
Aryl HalideElectron-Donating GroupDecreases RateOxidative Addition mit.edu
AmineIncreased Steric HindranceGenerally Decreases Rate (but can accelerate RE)Coordination / Reductive Elimination snnu.edu.cnacs.orgnih.gov
AmineIncreased NucleophilicityIncreases RateCoordination / Deprotonation

Investigation of Template Effects in Directed Organometallic Reactions

Extensive research into the reactivity of 1-(3-Bromophenyl)-2-methoxyethan-1-amine and its derivatives has yet to yield specific studies on template effects in directed organometallic reactions. While the inherent functionalities of the molecule—a primary amine, a methoxy (B1213986) group, and a bromo-substituted aromatic ring—suggest potential for coordination with metal centers and subsequent directed reactivity, detailed mechanistic investigations focusing on this aspect are not available in the current body of scientific literature. The exploration of such effects could provide valuable insights into controlling selectivity in carbon-carbon and carbon-heteroatom bond-forming reactions.

"Kinetic Template Effect" in Aryl Halide Transformations

Similarly, a thorough review of published research reveals no specific data or detailed findings concerning a "Kinetic Template Effect" in aryl halide transformations involving this compound. The concept of a kinetic template effect, where a catalyst or reagent coordinates to multiple sites of a substrate to facilitate a specific reaction pathway and enhance the reaction rate, is a significant area of study in organometallic chemistry. However, its application and mechanistic elucidation with respect to this compound have not been documented. Future research in this area would be necessary to determine if and how the interplay between the amine, methoxy, and bromo-substituents could lead to a demonstrable kinetic template effect in reactions such as cross-coupling or amination.

Due to the absence of specific research data on the mechanistic investigations and reaction kinetics of this compound, no data tables with detailed research findings can be provided at this time.

Stereochemical Control and Analysis

Asymmetric Synthesis Approaches to Enantiomerically Enriched 1-(3-Bromophenyl)-2-methoxyethan-1-amine

Asymmetric synthesis provides a direct route to enantiomerically pure compounds, avoiding the need for resolving a racemic mixture, which has a maximum theoretical yield of only 50% for the desired enantiomer. tcichemicals.com Key strategies include enantioselective catalysis and the use of chiral auxiliaries.

Enantioselective catalysis involves the use of a chiral catalyst to stereoselectively transform a prochiral substrate into a chiral product. For the synthesis of this compound, a common precursor would be 1-(3-bromophenyl)-2-methoxyethan-1-one. The asymmetric reduction of the ketone or the corresponding imine is a primary strategy.

Catalytic Asymmetric Reduction: The ketone can be reduced to the corresponding chiral alcohol, which can then be converted to the amine. More directly, asymmetric reductive amination of the ketone or asymmetric hydrogenation of a pre-formed imine can yield the chiral amine. Transition metal complexes with chiral ligands are often employed for this purpose. For instance, copper-catalyzed hydroamination of alkenes represents a potential route for the enantioselective synthesis of chiral amines.

Table 1: Potential Catalytic Systems for Asymmetric Synthesis

Catalyst Type Ligand/Catalyst Example Substrate Potential Outcome
Transition Metal Catalyst Rhodium or Iridium with chiral phosphine (B1218219) ligands Imine of 1-(3-bromophenyl)-2-methoxyethan-1-one Enantioselective hydrogenation to the amine
Organocatalyst Chiral phosphoric acids Imine of 1-(3-bromophenyl)-2-methoxyethan-1-one Enantioselective reduction or transfer hydrogenation

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

For the synthesis of this compound, a common approach involves the use of sulfinamides, such as tert-butanesulfinamide (tBS). nih.govyale.edu The synthesis proceeds through three main steps:

Condensation: The chiral tert-butanesulfinamide is condensed with the precursor ketone, 1-(3-bromophenyl)-2-methoxyethan-1-one, to form a chiral N-sulfinyl imine.

Diastereoselective Reduction: The C=N bond of the sulfinyl imine is reduced. The bulky tert-butylsulfinyl group directs the hydride attack to one face of the imine, leading to the formation of one diastereomer in excess.

Auxiliary Cleavage: The sulfinyl group is removed under acidic conditions to yield the enantiomerically enriched primary amine. nih.gov

Other notable chiral auxiliaries include oxazolidinones and pseudoephedrine, which can be used to form chiral amides and direct subsequent reactions. wikipedia.org

Resolution and Enantiomeric Separation Methodologies

Optical resolution is the process of separating a racemic mixture into its individual enantiomers. tcichemicals.com This is a crucial technique when an asymmetric synthesis is not feasible or does not provide sufficient enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely used analytical technique for separating enantiomers. phenomenex.com The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. nih.gov

For primary amines like this compound, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with cellulose (B213188) or amylose (B160209) derivatives coated or immobilized on a silica (B1680970) support are highly versatile. Carbamate derivatives such as cellulose tris(3,5-dimethylphenylcarbamate) are particularly effective for a broad range of chiral compounds. mdpi.com

Cyclofructan-based CSPs: Derivatized cyclofructans, such as isopropylcarbamate-modified cyclofructan 6 (CF6-P), have shown excellent selectivity for the separation of primary amines under various chromatographic modes, including normal-phase, polar organic, and supercritical fluid chromatography (SFC). chromatographyonline.com

Crown Ether-based CSPs: These are particularly useful for the enantioseparation of primary amine compounds. nih.gov

The choice of mobile phase is critical for achieving optimal separation and can be determined through method scouting. shimadzu.com

Table 2: Representative Chiral HPLC/SFC Conditions for Primary Amine Separation

Chromatography Mode Chiral Stationary Phase (CSP) Typical Mobile Phase Additives
Normal Phase HPLC Polysaccharide-based (e.g., CHIRALCEL-ODH®) Hexane/Ethanol Triethylamine (TEA) for peak shape
Polar Organic HPLC Cyclofructan-based (e.g., Larihc CF6-P) Acetonitrile/Methanol Trifluoroacetic acid (TFA) and TEA

This classical resolution method involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility. libretexts.org

(R,S)-Amine + (R)-Acid → [(R)-Amine·(R)-Acid] + [(S)-Amine·(R)-Acid]

These diastereomeric salts can then be separated by fractional crystallization. gavinpublishers.com After separation, the desired amine enantiomer is recovered by treating the purified diastereomeric salt with a base to neutralize the resolving agent. Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org The efficiency of the resolution depends heavily on the choice of the resolving agent and the crystallization solvent. google.com

Determination of Absolute Configuration by Spectroscopic or Diffraction Methods

Once an enantiomer has been isolated, it is essential to determine its absolute three-dimensional arrangement of atoms, designated as either (R) or (S).

Single-Crystal X-ray Diffraction (SCD or scXRD): This is the most definitive method for determining the absolute configuration of a chiral molecule. nih.gov The technique requires a suitable single crystal of the enantiopure compound or a derivative. thieme-connect.de By analyzing the diffraction pattern and utilizing the phenomenon of anomalous dispersion, the absolute structure of the molecule can be established. researchgate.netresearchgate.net If the target compound does not crystallize well, it can be derivatized with a compound of known absolute configuration or a heavy atom to facilitate both crystallization and the determination. researchgate.net

Spectroscopic Methods (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the absolute configuration by converting the enantiomers into diastereomers through derivatization with a chiral derivatizing agent (CDA). frontiersin.org The resulting diastereomers will exhibit distinct NMR spectra.

A widely used method is the Mosher's method, which involves reacting the amine with the enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). nih.gov By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter in the resulting diastereomeric amides, the absolute configuration can be assigned. nih.gov Other methods include the use of α-methoxyphenylacetic acid (MPA) or fluorinated CDAs, where the analysis is performed using ¹⁹F NMR. frontiersin.orgnih.gov These spectroscopic techniques are particularly valuable when single crystals suitable for X-ray diffraction cannot be obtained. nih.govacs.org

Derivatization and Functional Group Interconversions of 1 3 Bromophenyl 2 Methoxyethan 1 Amine

Modification of the Primary Amine Functionality

The primary amine group in 1-(3-Bromophenyl)-2-methoxyethan-1-amine is a versatile functional group that can undergo a variety of chemical modifications. As a nucleophile, it can react with a range of electrophiles to form new carbon-nitrogen bonds.

Transformations involving the Bromophenyl Moiety

The bromine atom on the phenyl ring serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, primarily through metal-catalyzed cross-coupling reactions.

Other Metal-Mediated Aryl Coupling ReactionsBesides the Suzuki-Miyaura reaction, other palladium-catalyzed couplings like the Heck, Sonogashira, Stille, and Buchwald-Hartwig amination reactions are commonly employed to functionalize aryl bromides. Furthermore, copper-catalyzed reactions, such as the Ullmann condensation, can also be used to form new bonds at the aryl bromide position. These reactions would allow for the introduction of a wide variety of substituents (alkenes, alkynes, organostannanes, amines, etc.) onto the phenyl ring of the target molecule. However, specific research applying these various metal-mediated coupling reactions to this compound is not available in the existing scientific literature.

Table of Compounds Mentioned

As no specific reactions or resulting products for the derivatization of this compound could be documented from the literature, a table of compounds for this article cannot be generated.

Modifications at the Methoxyethyl Side Chain

The methoxyethyl group presents opportunities for functional group interconversions that can significantly alter the molecule's properties. Key transformations include cleavage of the methyl ether to unmask a hydroxyl group, which can then be further derivatized, and the introduction of various substituents to the side chain.

The cleavage of the methyl ether in this compound to yield the corresponding primary alcohol, 2-amino-2-(3-bromophenyl)ethan-1-ol, is a critical step for further derivatization. This transformation is typically achieved using strong Lewis acids, with boron tribromide (BBr₃) being a common and effective reagent for cleaving aryl methyl ethers. ufp.ptcore.ac.uknih.govgvsu.edu The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov

The resulting alcohol serves as a versatile intermediate for a range of derivatization reactions, including esterification and etherification, to introduce new functional groups.

Table 5.3.1: Ether Cleavage and Alcohol Derivatization Reactions

EntryReactantReagents and ConditionsProductNotes
1This compound1. BBr₃, CH₂Cl₂ 2. H₂O2-Amino-2-(3-bromophenyl)ethan-1-olEther cleavage
22-Amino-2-(3-bromophenyl)ethan-1-olAcetic anhydride, Pyridine2-Acetamido-2-(3-bromophenyl)ethyl acetateN-acetylation and O-acetylation
32-Amino-2-(3-bromophenyl)ethan-1-olBenzoyl chloride, Et₃N2-(Benzamido)-2-(3-bromophenyl)ethyl benzoateN-benzoylation and O-benzoylation
42-Amino-2-(3-bromophenyl)ethan-1-olNaH, Benzyl bromide, THF2-(Benzylamino)-2-(3-bromophenyl)ethan-1-ol and 2-Amino-2-(3-bromophenyl)-1-(benzyloxy)ethaneN-alkylation and O-alkylation

This table presents plausible transformations based on standard organic chemistry principles, as direct experimental data for this specific compound is limited in the provided search results.

Beyond simple ether cleavage and alcohol derivatization, the methoxyethyl side chain can be more extensively modified. These modifications can involve the replacement of the methoxy (B1213986) group with other functionalities or the introduction of substituents at the C1 or C2 positions of the ethyl chain. Such derivatizations are crucial for exploring the structure-activity relationships of this chemical scaffold.

Cyclization and Formation of Complex Scaffolds and Heterocycles

The structural framework of this compound is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. The presence of the primary amine and the reactive bromophenyl ring allows for intramolecular and intermolecular cyclization reactions, leading to the formation of complex bicyclic and polycyclic scaffolds.

Intramolecular cyclization reactions of derivatized this compound can lead to the formation of various heterocyclic structures. For instance, after N-acylation, the resulting amide can undergo intramolecular cyclization. rsc.orgresearchgate.net If the methoxy group is first converted to a better leaving group, intramolecular nucleophilic substitution by the amine can also occur.

A particularly important class of cyclization reactions for β-arylethylamines is the Pictet-Spengler reaction, which involves the condensation of the amine with an aldehyde or ketone followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgorganicreactions.orgnih.govresearchgate.netmdpi.com Another relevant transformation is the Bischler-Napieralski reaction, where an acylated β-phenylethylamine is cyclized using a dehydrating agent to yield a 3,4-dihydroisoquinoline, which can be subsequently aromatized. pharmaguideline.comwikipedia.orgquimicaorganica.org

Table 5.4.1: Plausible Intramolecular Cyclization Reactions

Starting Material (Derivative of this compound)Reaction TypeReagents and ConditionsProduct
N-Acetyl-1-(3-bromophenyl)-2-hydroxyethan-1-amineBischler-Napieralski typePOCl₃, heat1-Methyl-6-bromo-3,4-dihydroisoquinoline
This compoundPictet-Spengler typeFormaldehyde, H⁺6-Bromo-1,2,3,4-tetrahydroisoquinoline
N-(2-Bromoethyl)-1-(3-bromophenyl)-2-methoxyethan-1-amineIntramolecular N-alkylationBase (e.g., K₂CO₃)2-(1-(3-Bromophenyl)-2-methoxyethyl)aziridine

This table illustrates potential cyclization pathways based on well-established named reactions for analogous β-arylethylamines.

The strategic functionalization of this compound opens avenues for the construction of more complex nitrogen-containing bicyclic and polycyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic compounds. nih.gov

For example, the bromo-substituted phenyl ring can participate in palladium-catalyzed cross-coupling reactions to introduce further complexity, which can then be followed by cyclization steps. The combination of modifications at the side chain and reactions involving the aromatic ring allows for a modular approach to synthesizing a wide array of intricate molecular architectures.

Computational and Theoretical Studies in Support of Chemical Research

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations are fundamental to mapping the potential energy surface of a reaction, thereby elucidating the most likely pathways from reactants to products. These calculations can identify transition states, intermediates, and the associated energy barriers, providing a quantitative understanding of reaction kinetics and thermodynamics.

Transition State Analysis in Catalytic Cycles and Reactivity

Transition state theory is a cornerstone of understanding chemical reactivity. In the context of 1-(3-Bromophenyl)-2-methoxyethan-1-amine, transition state analysis would be crucial for studying its involvement in catalytic cycles, for instance, in asymmetric synthesis where it might act as a chiral ligand or a substrate.

Computational methods such as Density Functional Theory (DFT) are commonly employed to locate and characterize transition state structures. For a hypothetical reaction involving the amine group, calculations would aim to identify the geometry of the transition state, its vibrational frequencies (confirming a single imaginary frequency), and the activation energy. This information is vital for predicting reaction rates and understanding how catalysts might lower the energy barrier.

Table 1: Hypothetical Transition State Analysis Parameters

ParameterDescriptionTypical Computational Method
Activation Energy (ΔG‡)The energy barrier that must be overcome for a reaction to occur.DFT (e.g., B3LYP/6-31G*)
Transition State GeometryThe specific arrangement of atoms at the highest point of the reaction energy profile.Geometry Optimization
Imaginary FrequencyA unique vibrational mode of the transition state corresponding to the reaction coordinate.Frequency Calculation

Molecular Modeling of Reactivity and Selectivity

Molecular modeling encompasses a range of computational techniques used to predict how a molecule will interact with other species and how its structure influences its reactivity and selectivity (e.g., stereoselectivity or regioselectivity).

Elucidation of Steric and Electronic Effects of Substituents on Reaction Outcomes

The substituents on the phenyl ring and the side chain of this compound play a significant role in dictating its chemical behavior. The bromine atom at the meta position is an electron-withdrawing group via induction but a weak deactivator due to resonance. The methoxy (B1213986) group can influence the conformation of the side chain and participate in hydrogen bonding.

Molecular modeling can quantify these effects. For example, analyzing the molecular electrostatic potential (MEP) map can reveal regions of high and low electron density, indicating likely sites for nucleophilic or electrophilic attack. The steric bulk of the substituents can be modeled to understand how they might hinder the approach of a reactant, thereby influencing the stereochemical outcome of a reaction. Studies on related substituted anilines have shown that alkyl substituents at the 2-position can lead to considerable reductions in reactivity due to steric hindrance. Similarly, the electronic effect of a substituent, such as the strong inductive electron withdrawal of a fluoro group, can be the dominant factor in determining reaction rates.

Table 2: Influence of Substituents on Reactivity

SubstituentPositionElectronic EffectSteric EffectPredicted Impact on Reactivity
BromometaElectron-withdrawing (inductive)ModerateModulates electron density of the phenyl ring
MethoxyC2 of ethyl chainElectron-donating (inductive)Can influence local conformationMay affect basicity of the amine and rotational barriers
AminoC1 of ethyl chainNucleophilic centerInfluenced by adjacent groupsPrimary site for many chemical transformations

Mechanistic Insights Derived from Computational Data

The synthesis of computational data from various theoretical models provides a holistic view of a reaction mechanism. For this compound, computational studies could be used to support or refute proposed experimental mechanisms. For instance, in a nucleophilic substitution reaction, calculations could help determine whether the reaction proceeds via an S_N1 or S_N2 pathway by comparing the energies of the respective intermediates and transition states.

Advanced Spectroscopic and Structural Elucidation Methods for the Compound and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise mass of the compound, which in turn confirms its elemental composition. Unlike low-resolution mass spectrometry, HRMS provides mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of a molecular formula. For 1-(3-Bromophenyl)-2-methoxyethan-1-amine, with a molecular formula of C₉H₁₂BrNO, HRMS analysis would be expected to yield a mass-to-charge ratio (m/z) that corresponds closely to its calculated monoisotopic mass. biosynth.comuni.lu The analysis is typically performed using soft ionization techniques like Electrospray Ionization (ESI) to generate protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation. rsc.org

The confirmation of the molecular formula is achieved by comparing the experimentally measured exact mass with the theoretically calculated mass for the proposed formula, C₉H₁₂BrNO.

Table 1: Predicted HRMS Data for C₉H₁₂BrNO Adducts uni.lu

Adduct Ion Calculated m/z
[M+H]⁺ 230.01750
[M+Na]⁺ 251.99944
[M+K]⁺ 267.97338

The close agreement between the measured and calculated mass values provides unequivocal evidence for the compound's elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentsdsu.edugcms.cz

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used method for elucidating the detailed molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon framework and the connectivity of protons, allowing for an unambiguous structural assignment. st-andrews.ac.uk

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum would exhibit distinct signals corresponding to the aromatic protons, the methine proton (CH-N), the methylene (B1212753) protons (CH₂-O), and the methoxy (B1213986) protons (CH₃-O). The aromatic region would show a complex splitting pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The methine proton would appear as a multiplet due to coupling with the adjacent methylene protons. The two methylene protons are diastereotopic due to the adjacent chiral center and would likely appear as distinct multiplets. The methoxy group would present as a sharp singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The molecule contains nine carbon atoms, all of which are chemically non-equivalent and should therefore produce nine distinct signals. The spectrum would show four signals in the aromatic region (two for carbons bonded to hydrogen, one for the carbon bonded to bromine, and one for the carbon bonded to the ethanamine side chain), and three signals in the aliphatic region corresponding to the methine carbon (C-N), the methylene carbon (C-O), and the methoxy carbon (O-CH₃). docbrown.info

2D NMR Spectroscopy: Two-dimensional NMR experiments are crucial for establishing the precise connectivity between atoms. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically over two or three bonds. sdsu.edu It would show correlations between the methine proton and the adjacent methylene protons, as well as correlations among the coupled protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is used to definitively assign the carbon signals for all protonated carbons.

Table 2: Expected NMR Correlations for Structural Elucidation

2D NMR Experiment Expected Key Correlations Information Gained
COSY Correlation between CH and CH₂ protons. Correlations among aromatic protons. Confirms the -CH-CH₂- fragment and the substitution pattern of the aromatic ring.
HSQC Links each ¹H signal (aromatic, CH, CH₂, OCH₃) to its corresponding ¹³C signal. Unambiguous assignment of protonated carbon signals.

| HMBC | OCH₃ (¹H) → CH₂ (¹³C). CH₂ (¹H) → CH (¹³C). CH (¹H) → Aromatic (¹³C). | Connects the methoxy group to the ethylamine (B1201723) backbone and the backbone to the phenyl ring. |

Infrared (IR) Spectroscopy for Functional Group Identificationgcms.cz

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum is generated by the absorption of infrared radiation, which causes vibrations of molecular bonds at specific frequencies.

For this compound, the key functional groups are a primary amine (-NH₂), an ether (C-O-C), and a substituted aromatic ring. wpmucdn.com

N-H Stretch: As a primary amine, the compound is expected to show two distinct absorption bands in the 3400-3250 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. orgchemboulder.com

C-H Stretch: The spectrum will display absorptions for aromatic C-H stretching just above 3000 cm⁻¹ and aliphatic C-H stretching just below 3000 cm⁻¹.

N-H Bend: A characteristic bending vibration for the primary amine is expected in the 1650-1580 cm⁻¹ region. orgchemboulder.com

C-O Stretch: A strong absorption band corresponding to the C-O stretching vibration of the ether functional group is typically observed in the 1250–1020 cm⁻¹ range. docbrown.info

C-N Stretch: The C-N stretching vibration for an aromatic amine would be expected in the 1335-1250 cm⁻¹ region. orgchemboulder.com

Table 3: Expected Characteristic IR Absorption Bands

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3400 - 3250 (two bands)
Primary Amine N-H Bend (scissoring) 1650 - 1580
Aliphatic C-H C-H Stretch 2960 - 2850
Aromatic C-H C-H Stretch 3100 - 3000
Ether C-O Stretch 1250 - 1020

X-ray Crystallography for Solid-State Structure Determination and Stereochemical Proofuni.lunih.gov

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the exact positions of each atom, bond lengths, and bond angles.

For this compound, a successful X-ray crystallographic analysis would provide:

Unambiguous Constitutional Proof: It would definitively confirm the connectivity of all atoms, verifying the structure elucidated by NMR and MS.

Stereochemical Assignment: As the compound is chiral, analysis of a crystal containing a single enantiomer would determine its absolute stereochemistry (R or S configuration). This is the most definitive method for assigning absolute configuration.

Conformational Information: The analysis reveals the preferred conformation of the molecule in the crystalline state.

Intermolecular Interactions: It provides detailed insights into how the molecules pack together in the crystal lattice, including hydrogen bonding involving the amine group.

The primary prerequisite for this powerful technique is the ability to grow a single crystal of sufficient size and quality, which can sometimes be a challenging step.

Chiral HPLC and GC Analysis for Enantiomeric Excess Determination

Since this compound possesses a stereocenter at the carbon atom bonded to the amine group, it exists as a pair of non-superimposable mirror images called enantiomers. Chiral chromatography is the principal method used to separate these enantiomers and to determine the enantiomeric excess (ee) of a chiral sample, which is a measure of its purity.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for enantiomeric separation. phenomenex.com It utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.gov Polysaccharide-based CSPs are widely used for the resolution of a broad range of chiral compounds, including primary amines. shimadzu.com The separation allows for the quantification of each enantiomer, thereby determining the ee.

Chiral Gas Chromatography (GC): Chiral GC can also be used for enantiomeric separation. gcms.cz There are two main approaches:

Direct Separation: Using a capillary column with a chiral stationary phase.

Indirect Separation: The amine enantiomers are first reacted with a chiral derivatizing agent to form a pair of diastereomers. nih.gov These diastereomers have different physical properties and can then be separated on a standard, non-chiral GC column. mdpi.com

The choice between HPLC and GC depends on the compound's volatility and thermal stability, with HPLC being more broadly applicable. Both techniques are essential for quality control in asymmetric synthesis and for studying the stereoselective properties of the compound.

Table 4: Comparison of Chiral Chromatography Techniques

Technique Principle Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). Broad applicability, non-destructive, analytical and preparative scale. Requires screening of various CSPs and mobile phases to find optimal separation conditions. shimadzu.com

| Chiral GC | Separation on a chiral column or separation of diastereomeric derivatives on an achiral column. | High resolution and sensitivity. | Compound must be volatile and thermally stable; derivatization adds an extra step and requires a pure derivatizing agent. nih.gov |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 1-(3-Bromophenyl)-2-methoxyethan-1-amine?

The synthesis typically involves nucleophilic substitution or reductive amination of 3-bromophenyl precursors. Key parameters include:

  • Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity of the bromophenyl group.
  • Stoichiometry : A 1.2:1 molar ratio of the amine precursor to the brominated intermediate minimizes unreacted starting material .
  • Catalysts : Use palladium-based catalysts for cross-coupling reactions if introducing additional substituents .
    Optimization via microwave-assisted synthesis (e.g., Claisen-Schmidt condensation) can improve yields by 20–30% compared to traditional methods .

Q. How can the structure of this compound be validated experimentally?

Combine multiple analytical techniques:

  • X-ray crystallography : Use SHELX programs (SHELXL for refinement) to resolve bond angles and confirm stereochemistry .
  • NMR spectroscopy : Analyze 1H^1H-NMR peaks for methoxy (-OCH3_3) at ~3.3 ppm and aromatic protons (3-bromophenyl) in the 7.0–7.5 ppm range .
  • Mass spectrometry : Confirm molecular ion peaks at m/z 244 (M+^+) and characteristic fragmentation patterns (e.g., loss of Br group) .

Advanced Research Questions

Q. How does the methoxy group at the 2-position influence biological activity compared to other substituents (e.g., hydroxy or fluoro)?

The methoxy group enhances lipophilicity and metabolic stability, affecting receptor binding:

  • Pharmacokinetics : Methoxy groups reduce first-pass metabolism by cytochrome P450 enzymes compared to hydroxy groups .

  • Receptor selectivity : In vitro studies on analogous compounds show methoxy-substituted amines exhibit 2–3× higher affinity for serotonin receptors than fluoro-substituted derivatives .

  • SAR Table :

    SubstituentLogPIC50_{50} (Serotonin Receptor)
    -OCH3_32.145 nM
    -OH1.2120 nM
    -F2.085 nM

Q. How can researchers resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. neuroactivity)?

Discrepancies often arise from experimental variables:

  • Cell line specificity : Cytotoxicity in MCF-7 cells (IC50_{50} ~22–42 μg/mL) may not correlate with neuroactivity in neuronal models due to differential receptor expression .
  • Conformational analysis : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding modes to off-target receptors.
  • Data normalization : Control for batch-to-batch purity variations (>95% by HPLC) and solvent effects (DMSO vs. saline) .

Q. What is the impact of enantiomeric purity on pharmacological activity?

The (R)- and (S)-enantiomers exhibit distinct interactions:

  • Chiral HPLC separation : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to isolate enantiomers .
  • Activity differences : In dopamine receptor assays, (R)-enantiomers show 10× higher binding affinity than (S)-enantiomers, likely due to steric hindrance in the (S)-form .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound for CNS applications?

Follow a systematic approach:

  • Substituent variation : Synthesize derivatives with halogens (Cl, F) or alkyl groups at the phenyl ring and compare logP/binding data .
  • In silico modeling : Apply QSAR models (e.g., CoMFA) to predict blood-brain barrier permeability.
  • In vivo validation : Test lead compounds in zebrafish models for neuroactivity and toxicity before rodent studies .

Methodological Notes

  • Contradictions addressed : Variability in biological data is contextualized via experimental design and model systems.
  • Advanced tools : Highlighted techniques (e.g., SHELX, chiral HPLC) ensure reproducibility in academic settings.

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